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Introduction

This document provides a detailed guide for visualizing and quantifying the degradation of
Anaplastic Lymphoma Kinase (ALK) induced by the PROTAC (PROteolysis TArgeting Chimera)
molecule TL13-112 in living cells. TL13-112 is a potent and selective ALK degrader, functioning
by linking the ALK inhibitor Ceritinib to the E3 ubiquitin ligase ligand Pomalidomide, thereby
hijacking the cell's natural protein disposal machinery to target ALK for destruction.[1][2] Live-
cell imaging offers a powerful approach to study the dynamics of this process in real-time,
providing crucial insights into the efficacy and mechanism of action of this targeted protein
degrader.

Mechanism of Action of TL13-112

TL13-112 is a heterobifunctional molecule designed to induce the degradation of the ALK
protein.[1][2] It consists of three key components: a ligand that binds to the ALK protein
(derived from the inhibitor Ceritinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin
ligase (Pomalidomide), and a linker connecting these two moieties.[1] By simultaneously
binding to both ALK and CRBN, TL13-112 facilitates the formation of a ternary complex,
leading to the poly-ubiquitination of ALK and its subsequent degradation by the proteasome.[2]
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This event-driven, catalytic mechanism allows for the removal of the target protein from the cell,
offering a distinct therapeutic advantage over traditional occupancy-based inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of TL13-112 activity based on
published data.

Table 1: In Vitro Potency and Degradation Activity of TL13-112

Parameter Cell Line Value Reference
ALK Inhibition (ICso) - 0.14 nM [1][3]
ALK Degradation

H3122 10 nM [1][3]
(DCso)
Karpas 299 40 nM [1][3]
Cereblon Binding

2.4 uM [1]

(ICs0)

Table 2: Time-Course of TL13-112 Induced ALK Degradation

. Onset of Maximum
Cell Line ) ] Reference
Degradation Degradation
H3122 4 hours 16 hours [1][3]
Karpas 299 8 hours 16 hours [11[3]

Table 3: Off-Target Kinase Degradation by TL13-112
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Kinase ICso0 Reference
Aurora A 8550 nM [11[3]
FER 42.4 nM [1](3]
PTK2 25.4 nM [1][3]
RPS6KA1 677 nM [1][3]

Signaling Pathway and Experimental Workflow

The degradation of ALK by TL13-112 impacts downstream signaling pathways, most notably
the STAT3 pathway.[4] The following diagrams illustrate the mechanism of action and a typical

experimental workflow for its live-cell imaging.
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Mechanism of TL13-112 induced ALK protein degradation.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6971483/
https://www.tandfonline.com/doi/full/10.2144/000112453
https://pmc.ncbi.nlm.nih.gov/articles/PMC6971483/
https://www.tandfonline.com/doi/full/10.2144/000112453
https://pmc.ncbi.nlm.nih.gov/articles/PMC6971483/
https://www.tandfonline.com/doi/full/10.2144/000112453
https://pmc.ncbi.nlm.nih.gov/articles/PMC6971483/
https://www.tandfonline.com/doi/full/10.2144/000112453
https://www.benchchem.com/product/b611387?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31976162/
https://www.benchchem.com/product/b611387?utm_src=pdf-body-img
https://www.benchchem.com/product/b611387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Cell Line Preparation
(e.g., ALK-EGFP expressing cells)

2. Cell Seeding
(e.g., glass-bottom dishes)

3. TL13-112 Treatment
(Dose-response and time-course)

4. Live-Cell Imaging
(Confocal or widefield microscopy)

5. Image Acquisition
(Time-lapse imaging)

6. Data Analysis
(Quantification of fluorescence intensity)

7. Results
(Degradation kinetics, DC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611387#live-cell-imaging-of-t113-112-induced-
protein-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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